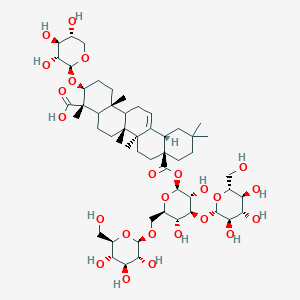

Saponarioside L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saponarioside L is a type of saponin, a class of chemical compounds found in particular abundance in various plant species . Saponins like Saponarioside L are known for their role in human health and their use in various drug formulations . They are isolated from the roots of plants like Saponaria officinalis L .

Synthesis Analysis

The synthesis of saponins like Saponarioside L involves complex biochemical processes. For instance, Moniuszko-Szajwaj et al. (2013) isolated Saponarioside L along with other saponins from the roots of Saponaria officinalis L .Scientific Research Applications

Triterpenoid Saponins and Sapogenins

Saponarioside L, a triterpenoid saponin, has been identified in the whole plants of Saponaria officinalis. These saponins have unique structures, as indicated by NMR studies and chemical degradations (Koike, Jia, & Nikaido, 1999). Another study on Saponaria officinalis has isolated major triterpenoid saponins, including saponariosides A and B, further emphasizing the diversity of saponin structures in this plant (Jia, Koike, & Nikaido, 1998).

Saponin-Based Adjuvants

Saponins, including those similar to saponarioside L, have shown promise as vaccine adjuvants. Their capacity to stimulate both Th1 immune response and cytotoxic T-lymphocytes makes them ideal for use in subunit vaccines and therapeutic cancer vaccines. However, issues like toxicity and instability limit their use (Sun, Xie, & Ye, 2009).

Immunotoxicology

Saponins, such as saponarioside L, have been studied for their effects on immune cells and as components in immunotoxins. These compounds have shown effectiveness in cancer therapy, particularly in hematological tumors due to their high enzymatic activity and stability (Polito et al., 2013).

Anti-Venom Activities

Extracts from Sapindus saponaria, which may contain compounds similar to saponarioside L, have demonstrated anti-snake venom properties. These extracts show potential as adjuvants to serum therapy and as sources of enzyme inhibitors relevant to various pathophysiological conditions (da Silva et al., 2012).

Antioxidant Activities

Saponarin, a flavonoid linked with saponins like saponarioside L, has potent antioxidant activities. Found in young green barley leaves, it inhibits malonaldehyde formation, suggesting potential health benefits and disease prevention applications (Kamiyama & Shibamoto, 2012).

Biological and Pharmacological Effects

The wide structural diversity of saponins results in a variety of biological effects, including cytotoxic, antitumor, anti-inflammatory, and antimicrobial properties. This diversity reflects the growing interest in saponins for drug research and potential industrial applications (Lacaille‐Dubois & Melzig, 2016).

Anti-Inflammatory Effects

Saponarin from barley sprouts, related to saponarioside L, has shown anti-inflammatory effects in lipopolysaccharide-induced macrophages. It inhibits NF-κB activation and downregulates pro-inflammatory mediators, highlighting its potential as a natural anti-inflammatory agent (Seo et al., 2014).

Membrane Permeabilization

Saponins, including those structurally related to saponarioside L, have been studied for their membrane permeabilizing effects. This property is significant for enhancing cytotoxicity of certain proteins and stimulating the immune system, demonstrating their potential in medical applications (Gilabert-Oriol et al., 2013).

Mechanism of Action

Saponins, including Saponarioside L, play vital roles in the inhibition of many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . They have been reported to exhibit cytotoxic activities on various cancer cell lines .

properties

IUPAC Name |

(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O24/c1-48(2)13-15-53(47(69)77-45-40(66)41(76-44-39(65)36(62)33(59)26(19-55)73-44)34(60)27(74-45)21-71-42-38(64)35(61)32(58)25(18-54)72-42)16-14-50(4)22(23(53)17-48)7-8-28-49(3)11-10-30(75-43-37(63)31(57)24(56)20-70-43)52(6,46(67)68)29(49)9-12-51(28,50)5/h7,23-45,54-66H,8-21H2,1-6H3,(H,67,68)/t23-,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOMLMMSAVDODV-NYANRDMASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saponarioside L | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-yl]propanamide](/img/structure/B2912311.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2912313.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2912315.png)

![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)